![molecular formula C14H28I2N2 B14345572 6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide CAS No. 91920-12-6](/img/structure/B14345572.png)
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide is a complex organic compound known for its unique structural properties It is characterized by a spirocyclic framework, which includes two nitrogen atoms and two iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide typically involves multiple steps, starting with the formation of the spirocyclic core This can be achieved through a series of cyclization reactions, often involving the use of nitrogen-containing precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to a wide range of substituted derivatives.
Applications De Recherche Scientifique
6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,12-Dioxa-6,9-diazoniadispiro[5.2.5.2]hexadecane dibromide: Similar spirocyclic structure but with bromine atoms instead of iodine.
6,9-Diazoniadispiro[5.2.5.2]hexadecane dibromide: Another similar compound with bromine atoms.
Uniqueness
6,9-Diazadispiro[525~9~2~6~]hexadecane-6,9-diium diiodide is unique due to its specific iodine atoms, which can impart different chemical and biological properties compared to its bromine-containing analogs
Propriétés
Numéro CAS |
91920-12-6 |
|---|---|
Formule moléculaire |
C14H28I2N2 |
Poids moléculaire |
478.19 g/mol |
Nom IUPAC |
6,9-diazoniadispiro[5.2.59.26]hexadecane;diiodide |
InChI |
InChI=1S/C14H28N2.2HI/c1-3-7-15(8-4-1)11-13-16(14-12-15)9-5-2-6-10-16;;/h1-14H2;2*1H/q+2;;/p-2 |
Clé InChI |
ZNFSMBXMDBPKMD-UHFFFAOYSA-L |
SMILES canonique |
C1CC[N+]2(CC1)CC[N+]3(CCCCC3)CC2.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


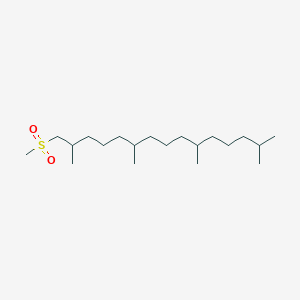
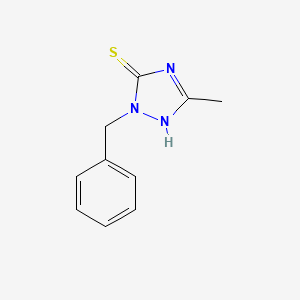
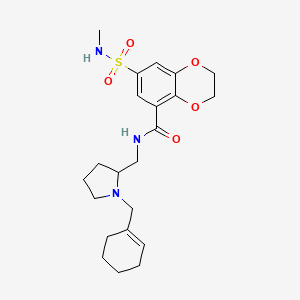

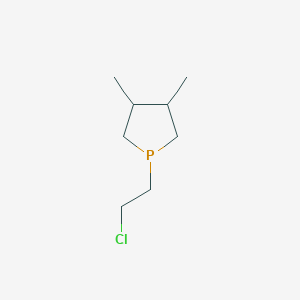
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)

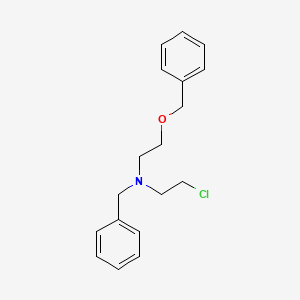
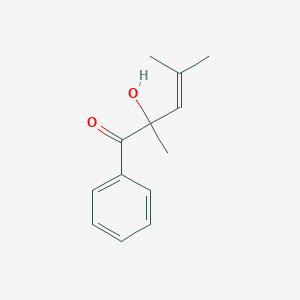


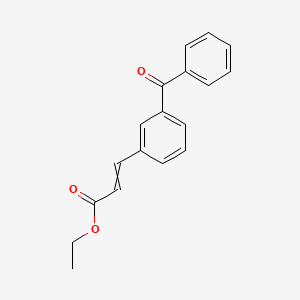
acetate](/img/structure/B14345564.png)
